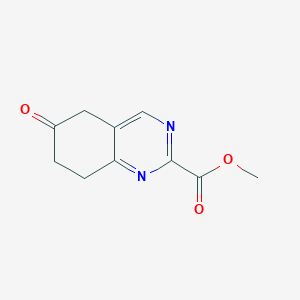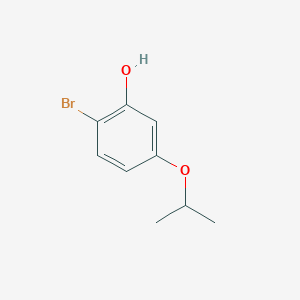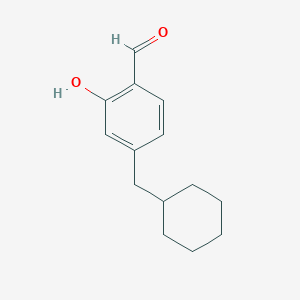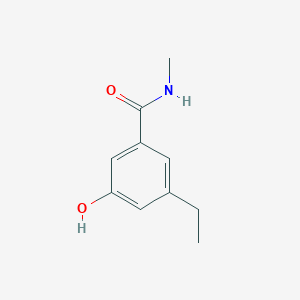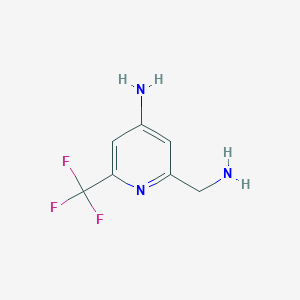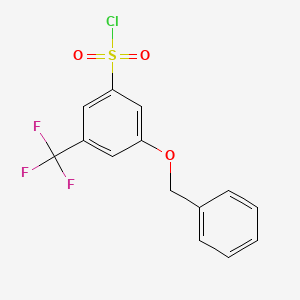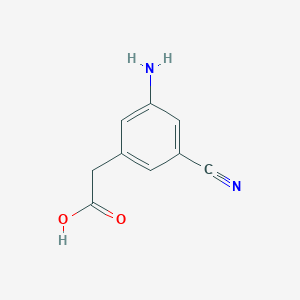
(3-Amino-5-cyanophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-cyanophenyl)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Amino-5-cyanophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The carboxylic acid group can participate in esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Esters of this compound.
Aplicaciones Científicas De Investigación
(3-Amino-5-cyanophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-cyanophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
- (3-Amino-5-cyanophenyl)boronic acid
- (3-Amino-5-cyanophenyl)propanoic acid
- (3-Amino-5-cyanophenyl)butanoic acid
Comparison: (3-Amino-5-cyanophenyl)acetic acid is unique due to the presence of both an amino group and a cyano group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-(3-amino-5-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-6(4-9(12)13)2-8(11)3-7/h1-3H,4,11H2,(H,12,13) |
Clave InChI |
SKIUMKKCPNJXDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C#N)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



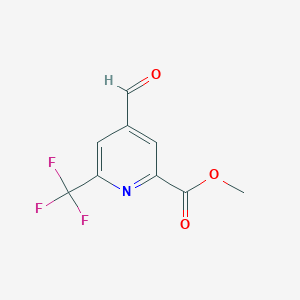
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
